(R,S)-N-Nitrosoanabasine-d4
Overview
Description
(R,S)-N-Nitrosoanabasine-d4 is a deuterated analog of N-nitrosoanabasine, a nitrosamine compound. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of nitrosamines due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-N-Nitrosoanabasine-d4 typically involves the nitrosation of anabasine-d4. Anabasine-d4 can be synthesized through the deuteration of anabasine, a naturally occurring alkaloid found in tobacco. The nitrosation process involves reacting anabasine-d4 with nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: (R,S)-N-Nitrosoanabasine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-nitrosoanabasine-N-oxide.
Reduction: Reduction reactions can convert it back to anabasine-d4.
Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: N-nitrosoanabasine-N-oxide.
Reduction: Anabasine-d4.
Substitution: Various substituted anabasine derivatives depending on the nucleophile used.
Scientific Research Applications
(R,S)-N-Nitrosoanabasine-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reactivity and stability of nitrosamines.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of nitrosamines.
Medicine: It helps in understanding the carcinogenic potential of nitrosamines and developing strategies for cancer prevention.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Mechanism of Action
The mechanism of action of (R,S)-N-Nitrosoanabasine-d4 involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and potentially carcinogenesis. The molecular targets include enzymes involved in nitrosamine metabolism, such as cytochrome P450 enzymes.
Comparison with Similar Compounds
N-Nitrosopyrrolidine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: A well-known nitrosamine used in toxicological studies.
N-Nitrosomorpholine: Used in research to study nitrosamine-induced carcinogenesis.
Uniqueness: (R,S)-N-Nitrosoanabasine-d4 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. The deuterium atoms make it distinguishable from non-deuterated analogs in mass spectrometry, allowing for precise analytical studies.
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/i3D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPVKMROLGXJI-AJEVBKBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2N=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662150 | |
Record name | 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-68-9 | |
Record name | 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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